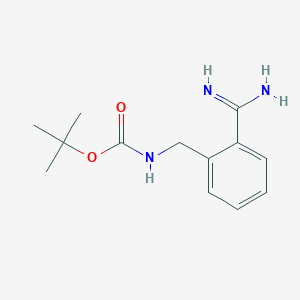
tert-Butyl 2-carbamimidoylbenzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-carbamimidoylbenzylcarbamate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a carbamimidoyl group, and a benzylcarbamate moiety, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-carbamimidoylbenzylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. This reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired product . The reaction conditions usually include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-carbamimidoylbenzylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.
Substitution: The benzylcarbamate moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamimidoyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of benzylcarbamate derivatives with different functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl 2-carbamimidoylbenzylcarbamate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-carbamimidoylbenzylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl 2-carbamimidoylbenzylcarbamate include:
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamimidoyl group, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
tert-butyl N-[(2-carbamimidoylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-6-4-5-7-10(9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAQRHRGYZQORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
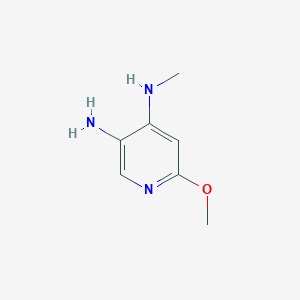
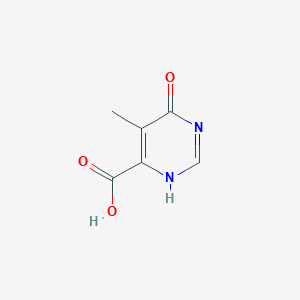

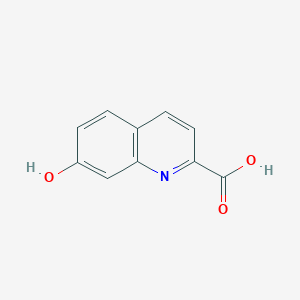
![5-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B7903171.png)
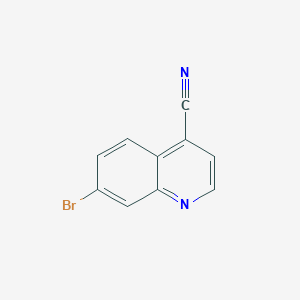
![tert-Butyl 8-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B7903193.png)
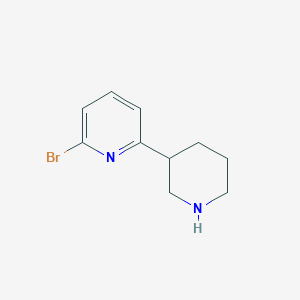
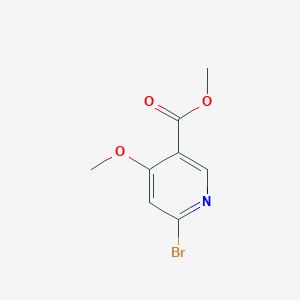
![tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B7903217.png)
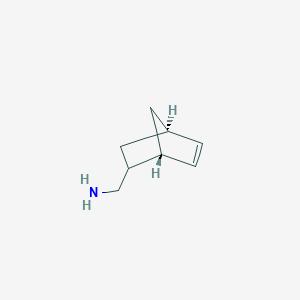
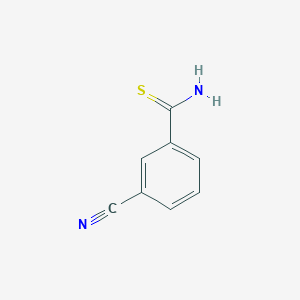
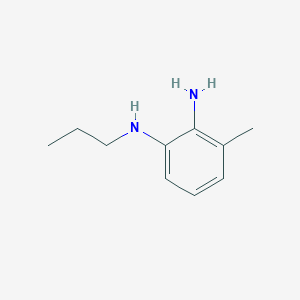
amine](/img/structure/B7903247.png)
